molecular formula C4H6N4S B1586275 2,4-Diamino-6-mercaptopyrimidine CAS No. 81012-96-6

2,4-Diamino-6-mercaptopyrimidine

Cat. No.: B1586275
CAS No.: 81012-96-6
M. Wt: 142.19 g/mol
InChI Key: SOUUDGAWOJKDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Science Research

Pyrimidine derivatives are of paramount importance in medicinal chemistry. ignited.innih.gov The pyrimidine scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil), rendering it a key player in various biological processes. ignited.innumberanalytics.comnih.gov This inherent biological relevance has spurred extensive research, leading to the development of a wide array of therapeutic agents. nih.gov Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. nih.govwjahr.comignited.inijpsr.com

In the domain of materials science, pyrimidine heterocycles are utilized for their unique electronic and structural properties. Their ability to form stable complexes with metals and their potential for creating novel polymers and functional materials are areas of active investigation. The nitrogen atoms in the pyrimidine ring can act as ligands, enabling the formation of coordination polymers and metal-organic frameworks with diverse applications.

Role of Thiol and Amino Functional Groups in the Chemical Reactivity of 2,4-Diamino-6-mercaptopyrimidine

The chemical reactivity of this compound is largely dictated by the presence of its thiol (-SH) and amino (-NH2) functional groups. These groups provide multiple reactive sites for chemical modifications, making the compound a versatile building block in organic synthesis.

The thiol group is a potent nucleophile and can readily undergo S-alkylation reactions with alkyl halides to form thioethers. mdpi.com This reactivity is crucial for the synthesis of various derivatives with tailored properties. The thiol group can also be oxidized to form disulfides or further to sulfonic acids, offering additional pathways for chemical transformation. The high reactivity of thiols with electrophiles like maleimides is a well-established method for selective modification. nih.govthermofisher.com

The amino groups at the 2 and 4 positions are also nucleophilic and can participate in a range of reactions. They can undergo condensation reactions with carbonyl compounds to form Schiff bases. mdpi.com Furthermore, these amino groups can be acylated, alkylated, or involved in cyclization reactions to construct more complex heterocyclic systems. The interplay between the thiol and amino groups allows for the regioselective synthesis of a wide variety of derivatives.

Overview of Academic Research Trajectories for this compound

Academic research on this compound, also referred to as 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP) in some literature, has primarily focused on its synthetic utility and the biological evaluation of its derivatives. mdpi.com Researchers have extensively explored its potential as a scaffold for the development of novel therapeutic agents. For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been investigated for their antitumor activities. nih.gov

The synthesis of various derivatives often involves the modification of the thiol and amino groups. For example, S-alkylation of the thiol group is a common strategy to introduce different side chains, leading to compounds with altered biological activities. mdpi.com The amino groups can be utilized to build fused heterocyclic systems, such as purines and pteridines, which are also of significant medicinal interest. mdpi.com

Recent studies have highlighted the synthesis of novel thiopyrimidine derivatives and their evaluation as anticancer agents, demonstrating the continued interest in this compound as a lead structure in drug discovery. nih.gov The versatility of this compound as a starting material for creating diverse chemical libraries ensures its continued relevance in academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H6N4S
Molecular Weight142.18 g/mol
AppearanceOff-white to yellow powder
Melting Point>300 °C
SolubilitySparingly soluble in water, soluble in alkaline solutions

Table 2: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionProduct
Thiol (-SH)S-AlkylationThioether
Thiol (-SH)OxidationDisulfide, Sulfonic Acid
Amino (-NH2)Condensation with CarbonylsSchiff Base
Amino (-NH2)AcylationAmide
Amino (-NH2)CyclizationFused Heterocycles

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUUDGAWOJKDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230851
Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-08-6, 81012-96-6
Record name 2,6-Diamino-4(3H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081012966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56-08-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thioxo-1H-pyrimidine-2,6-diammonium sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-thioxo-1H-pyrimidine-2,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINO-6-MERCAPTOPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for 2,4 Diamino 6 Mercaptopyrimidine and Its Analogues

Established Synthetic Pathways for 2,4-Diamino-6-mercaptopyrimidine

The traditional and most common synthesis of the 2,4-diaminopyrimidine (B92962) core involves the cyclocondensation of a guanidine (B92328) salt with a β-dicarbonyl compound or its equivalent. A well-established route to a precursor, 2,4-diamino-6-hydroxypyrimidine (B22253), involves the reaction of guanidine hydrochloride with ethyl cyanoacetate (B8463686) in the presence of a strong base like sodium ethoxide. orgsyn.org This intermediate can then be converted to the corresponding 6-chloro derivative, 2,4-diamino-6-chloropyrimidine, by treatment with phosphorus oxychloride. mdpi.com This chlorinated intermediate is a key precursor for introducing the mercapto group.

Another classical approach for synthesizing 2-mercaptopyrimidines involves the reaction of 1,3-dicarbonyl compounds with thiourea (B124793). orgsyn.org This method, while fundamental, can be adapted for the synthesis of more complex pyrimidine (B1678525) structures. For instance, the reaction of 1,1,3,3-tetraethoxypropane (B54473) with thiourea is a known method for producing 2-mercaptopyrimidine. orgsyn.org

Functional Group Modifications and Derivatization Reactions

The presence of three reactive sites—two amino groups and a mercapto group—makes this compound a highly valuable scaffold for chemical diversification.

S-Alkylation Reactions and Thioether Formation with this compound

The mercapto group of this compound is readily alkylated to form thioethers. This reaction typically proceeds by first forming the sodium salt of the mercaptopyrimidine, followed by reaction with an alkyl halide. mdpi.com This S-alkylation is a common strategy to introduce a variety of side chains, which can modulate the compound's physicochemical properties and biological activity. For example, the reaction with n-heptyl chloride in dimethylformamide (DMF) yields 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com The selective S-alkylation is often favored due to the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially reacts with soft electrophiles like alkyl halides. mdpi.com

Table 1: Examples of S-Alkylation Reactions

Starting Material Alkylating Agent Product Reference
This compound n-Heptyl chloride 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com

Condensation Reactions at Amino Moieties of this compound

The amino groups at the C2 and C4 positions of the pyrimidine ring can undergo condensation reactions with carbonyl compounds to form Schiff bases. mdpi.com This reaction provides a straightforward method for introducing a wide range of substituents and for the construction of more complex molecular architectures.

Cyclization Reactions Leading to Expanded Heterocycles from this compound Precursors

The versatile structure of this compound and its derivatives facilitates cyclization reactions to form fused heterocyclic systems. These reactions can lead to the formation of purine (B94841) and pteridine (B1203161) derivatives, which are of significant interest in medicinal chemistry. mdpi.com For instance, derivatives of diaminomercaptopyrimidine have been used to synthesize purine analogues like 2-(butylthio)-9-(4-nitrobenzyl)-9H-purine-6-amine and pteridine derivatives such as 8-benzyl pteridine-6,7-diones. mdpi.com

Cross-Coupling Reactions and Advanced Derivatization Protocols for this compound Derivatives

Modern cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the derivatization of pyrimidine systems. wikipedia.orgyoutube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of 2,4-diaminopyrimidine, a common strategy involves first converting the hydroxyl group at the 6-position to a halide, typically a chloro or bromo group. mdpi.comnih.gov This halogenated pyrimidine can then participate in various cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is frequently employed to introduce aryl or heteroaryl groups at the 5- or 6-position of the pyrimidine ring. mdpi.comnih.gov For example, 2,4-diamino-5-bromo-6-substituted pyrimidines can be coupled with various boronic acids in the presence of a palladium catalyst. mdpi.com Similarly, the Buchwald-Hartwig amination allows for the introduction of N-aryl and N-alkyl substituents. nih.gov The Sonogashira reaction enables the formation of carbon-carbon triple bonds by coupling a halo-pyrimidine with a terminal alkyne. nih.gov These advanced methods have significantly expanded the accessible chemical space for 2,4-diaminopyrimidine derivatives.

Table 2: Examples of Cross-Coupling Reactions for Pyrimidine Derivatives

Pyrimidine Substrate Coupling Partner Reaction Type Catalyst/Reagents Product Type Reference
2,4-Diamino-5-bromo-6-substituted pyrimidine Phenylboronic acid Suzuki Pd(PPh3)4 5-Aryl-2,4-diaminopyrimidine derivative mdpi.com
4-Triflate-pyridopyrimidinone Aniline Buchwald-Hartwig Pd catalyst 4-Arylamino-pyridopyrimidinone nih.gov
4-Chloro-pyridopyrimidinone Terminal alkyne Sonogashira Pd/Cu catalyst 4-Alkynyl-pyridopyrimidinone nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. rasayanjournal.co.inbenthamdirect.comnih.gov For the synthesis of pyrimidine derivatives, green chemistry approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. rasayanjournal.co.in

Novel synthetic strategies include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of greener solvents and catalysts. rasayanjournal.co.innih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, are also a key aspect of green pyrimidine synthesis. researchgate.net For instance, the Biginelli reaction, a classic multicomponent reaction, can be adapted to produce dihydropyrimidines under solvent-free or greener conditions. researchgate.net The development of transition-metal-free synthetic routes is another area of active research, aiming to avoid the use of potentially toxic and expensive metal catalysts. rsc.org These green methodologies are being increasingly applied to the synthesis of various pyrimidine cores, with the potential for adaptation to the synthesis of this compound and its analogues. rasayanjournal.co.inbenthamdirect.com

Coordination Chemistry and Metallosupramolecular Architectures Involving 2,4 Diamino 6 Mercaptopyrimidine

Ligand Properties and Chelation Potential of 2,4-Diamino-6-mercaptopyrimidine

This compound is a versatile ligand possessing multiple potential coordination sites: the two amino groups, the pyrimidine (B1678525) ring nitrogens, and the sulfur atom of the mercapto group. The molecule can exist in tautomeric forms, primarily the thione and thiol forms. In the solid state and in solution, evidence suggests the predominance of the thione form. This tautomerism is crucial as it influences the mode of coordination to metal ions.

The chelation potential of DAMP is significant due to the presence of these multiple donor atoms. It can act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of various coordination compounds. As a bidentate ligand, it can coordinate through the exocyclic sulfur atom and one of the ring nitrogen atoms, forming a stable five- or six-membered chelate ring, which is a common and stable arrangement. nih.gov The presence of amino groups further enhances its coordination capabilities, allowing for the formation of polynuclear or supramolecular structures through hydrogen bonding.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). researchgate.net

Transition Metal Complexes of this compound

A variety of transition metal complexes of DAMP and its derivatives have been synthesized and studied. For instance, complexes with Cu(II), Ni(II), Co(II), Zn(II), and VO(IV) have been prepared by reacting metal chlorides with Schiff bases derived from aminopyrimidines. researchgate.net In many of these complexes, the ligand coordinates to the metal ion through the sulfur atom and a ring nitrogen, acting as a bidentate chelate. nih.gov

The synthesis of a silver coordination polymer using 4,6-diamino-2-pyrimidinethiol (an isomer of DAMP) has been reported, highlighting the ability of this ligand to form extended network structures. nih.gov This was achieved through a hydrothermal reaction between the ligand and silver nitrate. nih.gov Similarly, complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) with aminopyrimidine derivatives have been synthesized and characterized, with spectral data suggesting coordination of the ligand through a nitrogen atom of the amino group and a phenolic -OH group in the case of a Schiff base ligand, and through the NH2- group for the aminopyrimidine ligand. mdpi.com

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques.

TechniqueObservationInference
Elemental AnalysisConfirms the metal-to-ligand ratio in the synthesized complexes. researchgate.netmdpi.comProvides the empirical formula of the complex.
Molar ConductivityLow values in non-coordinating solvents like DMSO suggest a non-electrolytic nature. mdpi.comresearchgate.netIndicates that the anions are coordinated to the metal center.
Infrared (IR) SpectroscopyA shift in the ν(C=S) and ν(C-N) bands upon complexation. The disappearance of the ν(S-H) band indicates deprotonation and coordination of the sulfur atom. researchgate.net New bands in the far-IR region are assigned to ν(M-S) and ν(M-N) vibrations. mdpi.comresearchgate.netConfirms the coordination of the ligand to the metal ion through the sulfur and nitrogen atoms.
UV-Vis SpectroscopyShows d-d transitions and charge transfer bands, which are characteristic of the geometry of the metal center. mdpi.comHelps in determining the coordination environment around the metal ion (e.g., octahedral, tetrahedral).
Magnetic SusceptibilityMeasurements help in determining the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion. mdpi.comresearchgate.netDistinguishes between high-spin and low-spin complexes and can indicate the presence of antiferromagnetic coupling.
¹H NMR SpectroscopyShifts in the signals of the protons near the coordination sites upon complexation. researchgate.netProvides further evidence of ligand coordination.

Main Group Metal Complexes of this compound

Complexes of main group metals with pyrimidine derivatives have also been investigated. For example, zinc(II), cadmium(II), and lead(II) complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized. researchgate.net In these complexes, the ligand was found to coordinate to the metal through its sulfur atom. researchgate.net The stoichiometry for most of these complexes was determined to be 1:2 (metal:ligand). researchgate.net

Structural Elucidation of Metal Complexes Formed with this compound

In the absence of direct crystallographic data for DAMP complexes, spectroscopic data plays a crucial role in proposing their structures. Based on spectral and magnetic data, various geometries have been proposed for transition metal complexes, including octahedral and tetrahedral arrangements. mdpi.com For instance, an octahedral geometry has been proposed for several Mn(II), Co(II), Cu(II), and Cr(III) complexes, while a tetrahedral geometry was suggested for a Pd(II) complex. mdpi.com

Advanced Coordination Architectures and Supramolecular Interactions in this compound Complexes

The ability of this compound and its derivatives to form advanced coordination architectures is a key area of interest. The presence of multiple hydrogen bond donors (amino groups) and acceptors (ring nitrogens) facilitates the formation of extensive supramolecular networks. These interactions play a crucial role in stabilizing the crystal packing of the metal complexes.

The combination of coordination bonds to the metal center and these non-covalent interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For example, the silver coordination polymer of 4,6-diamino-2-pyrimidinethiol demonstrates the formation of a stable heterogeneous coordination polymer. nih.gov Such advanced architectures are of interest for their potential applications in areas like catalysis and materials science.

Pharmacological and Biological Research Investigations of 2,4 Diamino 6 Mercaptopyrimidine Derivatives

Anti-cancer Agent Development and Evaluation Based on 2,4-Diamino-6-mercaptopyrimidine Scaffolds

The development of anti-cancer agents based on the this compound scaffold has been a focus of numerous studies. These derivatives have shown potential in inhibiting tumor growth through various mechanisms.

Inhibition of DNA Repair Pathways by this compound Derivatives (e.g., DNA Ligase IV)

One of the key mechanisms by which cancer cells can be targeted is through the inhibition of their DNA repair pathways. DNA Ligase IV is a crucial enzyme in the nonhomologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks. nih.gov Research has shown that a deficiency in Ligase IV can lead to an accumulation of DNA damage and sensitize cancer cells to therapeutic agents. nih.gov While direct inhibition of DNA Ligase IV by this compound derivatives is an area of ongoing investigation, the principle of targeting DNA repair is a valid strategy in cancer therapy. For instance, studies on other compounds have shown that inhibiting DNA repair proteins can be a viable therapeutic approach, especially in cancers with specific genetic backgrounds like MYCN amplification in neuroblastoma. mdpi.com

Mechanisms of Cytotoxic Activity of this compound Derivatives

The cytotoxic activity of this compound derivatives against cancer cells is attributed to several mechanisms. One proposed mechanism is the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. The binding of these compounds with metal ions can enhance their interaction with DNA, further contributing to their cytotoxic effects.

Studies have evaluated the cytotoxicity of these derivatives in various cancer cell lines, demonstrating their potential to selectively target cancer cells while having a lesser effect on normal cells. nih.gov For example, a palladium(II) complex of 6-propyl-2-thiouracil, a related pyrimidine (B1678525) derivative, showed significantly higher cytotoxicity against human cervical carcinoma cells (HeLa) compared to normal kidney cells. nih.gov

Some 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to induce apoptosis through a mitochondrial-related pathway. rsc.org This involves an increase in intracellular ROS, a decrease in the mitochondrial membrane potential, and the regulation of apoptosis-related proteins like Bax and Bcl-2. rsc.org Furthermore, these derivatives can suppress critical signaling pathways such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer. rsc.org

The table below summarizes the cytotoxic activity of a selected 2-amino-4-aryl-pyrimidine derivative of ursolic acid (compound 7b) against various cancer cell lines. rsc.org

Cell LineIC50 (μM) of Compound 7b
MCF-7 (Breast Cancer)0.48 ± 0.11
HeLa (Cervical Cancer)0.74 ± 0.13
HepG2 (Liver Cancer)Not specified
A549 (Lung Cancer)Not specified
LO2 (Normal Human Hepatocyte)Substantially lower cytotoxicity

Data sourced from a study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. rsc.org

Cell Cycle Modulation Studies by this compound Compounds

Dysregulation of the cell cycle is a fundamental characteristic of cancer. nih.govfrontiersin.org The cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. frontiersin.org The CDK4/6-Cyclin D complex plays a crucial role in the G1 phase of the cell cycle, and its inhibition can lead to cell cycle arrest. unipr.it

Derivatives of 2,4-diamino-pyrimidine have been investigated for their ability to modulate the cell cycle. For instance, certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. rsc.org This arrest prevents the cancer cells from proceeding to the next phase of division, thereby inhibiting their proliferation. Other compounds, like menadione, have been shown to induce cell cycle arrest at the G2/M phase by increasing the expression of Cyclin B1 and phosphorylated CDK1. researchgate.net

Antimicrobial and Antifungal Efficacy Studies of this compound Derivatives

In addition to their anti-cancer properties, derivatives of this compound have been explored for their potential as antimicrobial and antifungal agents.

Antibacterial Spectrum and Potency of this compound Analogues

Analogues of 2,4-diaminopyrimidine (B92962) have a history as antibacterial agents. nih.gov For example, Trimethoprim, a well-known antibacterial drug, is a 2,4-diaminopyrimidine derivative. mdpi.com The antibacterial activity of these compounds often stems from their ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and some amino acids in bacteria. mdpi.com

Studies have shown that some 2,4-diaminopyrimidine derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscience.gov For instance, certain derivatives have demonstrated potent activity against strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Bacillus cereus. science.gov Some have also shown effectiveness against Gram-negative bacteria such as Moraxella catarrhalis and Escherichia coli. science.gov

The table below presents the minimum inhibitory concentrations (MICs) for some gramicidin (B1672133) S derivatives, highlighting their activity against various bacteria. mdpi.com

PeptideE. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)
Gramicidin S32>256>2564
Peptide 88Not specifiedNot specified5
Peptide 9Not specified32Not specifiedNot specified
Peptide 19Not specifiedNot specified32Not specified

Data sourced from a study on gramicidin S derivatives against multidrug-resistant Gram-negative ESKAPE pathogens. mdpi.com

Antifungal Activity of this compound Derivatives

The emergence of fungal infections, particularly those caused by species like Aspergillus and Candida, has driven the search for new antifungal agents. nih.govnih.gov Pyrimidine derivatives have been investigated for their antifungal properties.

One study screened 6-Chloro-2,4-diamino-pyrimidine for its fungicidal activity against Aspergillus multi, Aspergillus niger, and Candida albicans, though it exhibited low activity compared to standard antifungal drugs. researchgate.net However, other heterocyclic derivatives have shown more promising results. For example, certain isoxazole (B147169) nuclei-containing compounds demonstrated good inhibitory activity against Candida albicans and Cryptococcus neoformans, and were particularly effective against Aspergillus spp. cabidigitallibrary.org

The mechanism of action for some antifungal pyrimidine derivatives involves targeting essential fungal enzymes. For instance, some novel antifungal agents target the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme in Aspergillus species, which is crucial for pyrimidine biosynthesis. nih.gov

The table below shows the IC50 values of a synthesized 1,2,4-triazolyl derivative (dipeptide 7a) and a standard antifungal, fluconazole, against Aspergillus species. mdpi.com

CompoundAspergillus versicolor IC50 (µM)Aspergillus flavus IC50 (µM)
Dipeptide 7a169.94176.69
Fluconazole254.01184.64

Data sourced from a study on the synthesis and antifungal activity of Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides. mdpi.com

Enzyme Inhibition and Metabolic Pathway Modulation by this compound Compounds

The ability of this compound derivatives to interfere with enzymatic processes and modulate metabolic pathways is a key area of investigation for their development as therapeutic agents.

β-Hematin Inhibition Studies with this compound

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, which releases large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble, crystalline polymer called hemozoin, which is biochemically equivalent to β-hematin. This detoxification process is a crucial target for many antimalarial drugs. For i nih.govnih.govnih.govnstance, chloroquine (B1663885) is believed to act by inhibiting hemozoin formation.

nih.govWhile numerous diaminopyrimidine compounds have been evaluated for their antimalarial activity, specific research data on the direct inhibition of β-hematin formation by this compound is not extensively documented in the reviewed literature. Howev scispace.comnih.govresearchgate.neter, studies on other heterocyclic compounds demonstrate the importance of this mechanism. For example, arylamino alcohols and imidazopyridines have been identified as potent inhibitors of β-hematin formation. Heme nih.govnih.govanalogs like tin protoporphyrin IX and zinc protoporphyrin IX have also been shown to inhibit this process in parasite extracts. The i nih.govresearchgate.netnvestigation into whether this compound or its analogues share this mechanism remains a potential area for future antimalarial drug research.

GTP Cyclohydrolase I Inhibition by Pyrimidine Derivatives (Contextual for related compounds)

GTP cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). BH4 i nih.govs an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases involved in neurotransmitter synthesis and nitric oxide synthases. The i nih.govnhibition of GTPCH can, therefore, have significant physiological effects.

A structurally related compound, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), is a well-established inhibitor of GTPCH. It was initially thought to act as a direct competitor of the enzyme's natural substrate, guanosine (B1672433) triphosphate (GTP). However, further research has revealed a more complex dual mechanism. DAHP can mimic BH4 and engage with the GTPCH feedback regulatory protein (GFRP) to indirectly inhibit the enzyme. At higher concentrations, it also competes directly with GTP for the active site. This dual action makes DAHP a potent inhibitor, particularly in tissues where GFRP is abundant.

The study of DAHP provides a valuable context for understanding how pyrimidine derivatives can modulate this critical metabolic pathway. Given the structural similarities, it is plausible that this compound or its derivatives could also exhibit inhibitory activity against GTPCH, a possibility that warrants further investigation.

Receptor Antagonism Studies with this compound Derivatives (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, which are G protein-coupled receptors, play significant roles in various physiological processes and are attractive targets for drug development. Research has shown that derivatives of mercaptopyrimidines can act as potent and selective antagonists for these receptors.

In one study, a series of derivatives based on 4-amino-6-hydroxy-2-mercaptopyrimidine were synthesized and evaluated as antagonists for the A3 adenosine receptor. Through systematic modification of substituents on the pyrimidine core, researchers identified a compound, designated as 5m, with exceptionally high affinity and selectivity for the A3 receptor. This compound exhibited a Ki value of 3.5 nM and showed negligible affinity for other adenosine receptor subtypes (A1, A2A, and A2B). The design of these compounds took into account the hydrophobic nature of the A3 receptor's binding site.

Further research into other pyrimidine scaffolds, such as 2-amino-4,6-diphenylpyrimidines, has identified compounds with dual antagonistic activity against both A1 and A2A adenosine receptors. These youtube.com findings highlight the versatility of the pyrimidine core in developing receptor antagonists with specific selectivity profiles.

Table 1: Adenosine Receptor Antagonism by a 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivative
CompoundTarget ReceptorAffinity (Ki)Selectivity
Compound 5m (R = n-C3H7, R' = 4-ClC6H4CH2, R'' = CH3)A3 Adenosine Receptor3.5 nMHigh selectivity over A1, A2A, and A2B receptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery for understanding how a molecule's chemical structure relates to its biological activity. These nih.govnih.gov analyses help in the rational design and optimization of lead compounds to enhance potency and selectivity.

nih.govFor pyrimidine derivatives, SAR and QSAR analyses have been applied to guide the development of compounds with various therapeutic aims. In the context of adenosine A3 receptor antagonists derived from 4-amino-6-hydroxy-2-mercaptopyrimidine, a stepwise lead optimization approach was used. This involved systematically varying the substituents (designated as R, R', and R'') attached to the pyrimidine scaffold. The analysis revealed that specific combinations of these substituents were crucial for achieving high binding affinity. The selection was guided by the hydrophobic characteristics of the receptor's binding pocket, leading to the identification of the highly potent compound 5m.

A QSAR study on a different class of related compounds, antimalarial 2,4-diamino-6-quinazoline sulfonamides, demonstrated the importance of electronic parameters such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) and charge density. The predictive power of the QSAR model was significantly improved by including an indicator parameter, highlighting that the presence or absence of certain structural features is critical for activity.

Similarly, QSAR analyses of pyrazolotriazolopyrimidine derivatives as A3 adenosine receptor antagonists indicated that the shape of the substituent at the N(8) position and the presence of lipophilic, electronegative groups at the C(5)-amino position were key determinants for enhanced binding affinity. These nih.gov examples underscore the power of SAR and QSAR in refining the structure of pyrimidine-based compounds to achieve desired biological effects.

nih.govmui.ac.ir

nih.gov
Table 2: Key Findings from SAR/QSAR Studies of Pyrimidine Analogues
Compound ClassTherapeutic TargetKey Structural Determinants for Activity
4-Amino-6-hydroxy-2-mercaptopyrimidine derivativesA3 Adenosine ReceptorSystematic variation of substituents (R, R', R'') to match the hydrophobic binding site.
2,4-Diamino-6-quinazoline sulfonamidesAntimalarialElectronic parameters (HOMO/LUMO energy, charge density) and specific structural features (indicator parameter).
Pyrazolotriazolopyrimidine derivativesA3 Adenosine ReceptorOptimal substituent shape at N(8) and lipophilic, electronegative groups at the C(5)-amino position.

Applications in Materials Science and Industrial Processes

Corrosion Inhibition Research and Mechanisms for 2,4-Diamino-6-mercaptopyrimidine

This compound (DAMP) has demonstrated significant potential as a corrosion inhibitor for various metals, particularly in acidic and saline environments. Its effectiveness stems from the presence of multiple adsorption centers, including the pyrimidine (B1678525) ring and the nitrogen and sulfur atoms, which facilitate the formation of a protective film on the metal surface. This film acts as a barrier, impeding the electrochemical processes that lead to corrosion.

The mechanism of inhibition involves the adsorption of DAMP molecules onto the metal surface. This process can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the charged inhibitor molecules, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the heteroatoms (N, S) in the DAMP molecule and the vacant d-orbitals of the metal atoms. The presence of both amino and mercapto groups, along with the pyrimidine ring, allows for strong and effective adsorption, leading to high inhibition efficiencies.

Studies have shown that DAMP acts as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is evidenced by a decrease in the corrosion current density in the presence of the inhibitor, as observed in potentiodynamic polarization studies. researchgate.netrsc.org The inhibition efficiency of DAMP has been found to increase with its concentration, reaching over 90% in some cases. researchgate.netrsc.org For instance, a concentration of 2.0 mM of DAMP has been shown to exhibit an inhibition efficiency of over 90% for copper in a 3.5 wt.% NaCl solution. researchgate.net

Adsorption Isotherm Models for this compound as Corrosion Inhibitor

The adsorption behavior of this compound on metal surfaces is often analyzed using various adsorption isotherm models to understand the interaction between the inhibitor and the metal. The Langmuir adsorption isotherm has been frequently found to best describe the adsorption process of DAMP. researchgate.netrsc.orgresearchgate.netresearchgate.net This model assumes that the adsorption occurs at specific homogeneous sites on the metal surface, forming a monolayer of the inhibitor. researchgate.net

The conformity to the Langmuir isotherm is typically validated by high correlation coefficients (R²) from the linear plots of C/θ versus C, where C is the inhibitor concentration and θ is the surface coverage. researchgate.net The equilibrium constant of adsorption (Kads), derived from the isotherm, provides insight into the strength of the adsorption. A high value of Kads suggests strong adsorption and, consequently, better inhibition efficiency. researchgate.net For example, in one study, the Kads value for a DAMP derivative was found to be 32.57 L/g, indicating strong monolayer adsorption. researchgate.net

The thermodynamic parameter, the standard free energy of adsorption (ΔG°ads), can be calculated from the Kads value. The magnitude and sign of ΔG°ads help in elucidating the nature of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on DAMP and its derivatives have reported ΔG°ads values that point towards a spontaneous adsorption process, with contributions from both physisorption and chemisorption. researchgate.net

Electrochemical Characterization Techniques in Corrosion Studies of this compound

A suite of electrochemical techniques is employed to evaluate the performance and mechanism of this compound as a corrosion inhibitor. These methods provide quantitative data on the reduction of corrosion rates and the nature of the protective film.

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes (βa and βc). researchgate.netrsc.orgresearchgate.net A significant decrease in icorr in the presence of DAMP indicates effective corrosion inhibition. researchgate.net The shift in Ecorr can suggest whether the inhibitor is predominantly anodic, cathodic, or mixed-type. For DAMP, the shift is typically less than 85 mV, classifying it as a mixed-type inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. researchgate.netrsc.org In corrosion studies of DAMP, Nyquist plots often show a depressed semicircular loop, indicating a charge transfer-controlled corrosion process. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). researchgate.net An increase in the Rct value in the presence of DAMP signifies an increase in the resistance to charge transfer across the metal/solution interface, confirming the formation of a protective inhibitor layer. researchgate.net The double-layer capacitance (Cdl) generally decreases with the addition of the inhibitor, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules.

Linear Polarization Resistance (LPR): LPR is a rapid technique used to determine the polarization resistance (Rp), which is inversely proportional to the corrosion current density. researchgate.netresearchgate.net An increase in Rp upon the addition of DAMP directly correlates with an enhanced inhibition efficiency. researchgate.net

Table 1: Electrochemical Parameters for Mild Steel in 1.0 M HCl with and without a DAMP derivative (PGTSC)

ConcentrationCorrosion Current Density (µA/cm²)Inhibition Efficiency (%)
Blank608.60-
10⁻³ M36.6792

Data derived from a study on a DAMP derivative, PGTSC. researchgate.net

Surface Analysis for Corrosion Protection by this compound

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by this compound on the metal surface.

Scanning Electron Microscopy (SEM): SEM imaging is used to observe the morphology of the metal surface before and after exposure to the corrosive medium, with and without the inhibitor. researchgate.netresearchgate.netresearchgate.net In the absence of DAMP, the metal surface typically shows significant damage, such as pitting and a rough, uneven texture. researchgate.netresearchgate.net In contrast, the surface of the metal treated with DAMP appears much smoother and shows significantly less corrosion damage, confirming the formation of a protective layer. researchgate.netresearchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS analysis provides the elemental composition of the metal surface. researchgate.netrsc.org When a metal surface protected by DAMP is analyzed, the EDS spectrum shows the presence of sulfur and nitrogen, in addition to the elements of the metal substrate. rsc.org This confirms the adsorption of the inhibitor molecules onto the surface, as these elements are characteristic components of the DAMP molecule.

Catalysis Applications and Mechanistic Insights Involving this compound

This compound and its derivatives have emerged as versatile ligands in the synthesis of novel catalysts. The presence of multiple donor atoms (nitrogen and sulfur) allows for the coordination with various metal ions, leading to the formation of stable and catalytically active metal-organic frameworks (MOFs) and complexes.

One notable application is the use of a cobalt-based metal-organic framework synthesized with 4,6-diamino-2-thiopyrimidine as the organic linker (Co-DAT-MOF). nih.gov This material has demonstrated high catalytic activity in multicomponent reactions, such as the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. nih.gov The catalytic efficiency of Co-DAT-MOF is attributed to the presence of accessible acid sites on its surface, as confirmed by ammonia (B1221849) temperature-programmed desorption (NH3-TPD) analysis. nih.gov The nanosheet microsphere morphology of the catalyst, as observed by SEM, also contributes to its high surface area and catalytic performance. nih.gov Importantly, the catalyst has shown good reusability with low metal leaching, making it a promising green and efficient catalyst. nih.gov

The mechanistic insight into the catalytic activity of such materials involves the coordination of the reactant molecules to the metal centers within the framework, which activates them for subsequent reactions. The acidic sites on the catalyst surface can also participate in the reaction mechanism, for example, by protonating substrates and facilitating bond-forming steps.

Development of Novel Materials Utilizing this compound (e.g., Polymers, Composites)

The unique chemical structure of this compound makes it a valuable building block for the development of new polymers and composite materials with tailored properties. mdpi.commdpi.com The amino and mercapto groups provide reactive sites for polymerization and for grafting onto other materials.

For instance, the amino groups can undergo condensation reactions with carbonyl compounds to form Schiff bases, which can then be polymerized. mdpi.com The mercapto group can react with alkyl halides to form thioethers, introducing flexible side chains into a polymer backbone. mdpi.com These functionalities allow for the creation of polymers with specific thermal, mechanical, and chemical properties.

Furthermore, this compound can be incorporated into composite materials. mdpi.com It can be used as a functional monomer in the synthesis of polymer matrices or as a surface modifier for reinforcing fillers. For example, it could be used to functionalize nanoparticles or fibers to improve their dispersion and interfacial adhesion within a polymer matrix, leading to enhanced mechanical strength and thermal stability of the resulting composite. The development of such advanced materials opens up possibilities for applications in various fields, including electronics, coatings, and biomedical devices. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2,4 Diamino 6 Mercaptopyrimidine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) and Molecular Structure of 2,4-Diamino-6-mercaptopyrimidine

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure of this compound (DAMP). mdpi.com These methods provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds. mdpi.com

In the solid phase, DAMP primarily exists in the thione form, a fact supported by spectroscopic data. The FT-IR and FT-Raman spectra of DAMP have been investigated, often in conjunction with quantum chemical calculations to provide a comprehensive assignment of the observed vibrational bands. sigmaaldrich.comnih.gov

Key vibrational modes for DAMP include N-H stretching of the amino groups, C=S stretching of the thione group, and various stretching and bending modes of the pyrimidine (B1678525) ring. For instance, the N-H stretching vibrations of the amino groups are typically observed in the region of 3360–3397 cm⁻¹. The C=S stretching vibration, characteristic of the thione form, appears in the 1255–1277 cm⁻¹ range. The pyrimidine ring's C-N stretching vibrations are found between 1362 cm⁻¹ and 1396 cm⁻¹, while the NH₂ bending vibrations occur around 1640–1650 cm⁻¹.

A detailed assignment of the fundamental vibrational frequencies of DAMP is often achieved through a normal mode analysis based on theoretical calculations, which helps in understanding the contribution of different internal coordinates to each vibrational mode. nih.gov The combination of experimental spectra and theoretical calculations allows for a confident determination of the molecular structure and vibrational dynamics of this compound.

Table 1: Characteristic Vibrational Frequencies of this compound

Vibrational ModeFrequency Range (cm⁻¹)Reference
N-H stretching (amino groups)3360–3397
C=S stretching (thione)1255–1277
C-N stretching (pyrimidine ring)1362–1396
NH₂ bending1640–1650

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation of this compound (DAMP) and its derivatives. nih.gov These methods provide detailed information about the molecular framework and connectivity of atoms.

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of DAMP derivatives. For example, in a study of 2-(heptylthio)pyrimidine-4,6-diamine, a derivative of DAMP, the ¹H NMR spectrum showed a characteristic singlet for the aromatic proton (H5) on the pyrimidine ring at δ 5.26 ppm. The methylene (B1212753) protons adjacent to the sulfur atom (H-1') appeared as a triplet at δ 3.01 ppm. mdpi.com The ¹³C NMR spectrum of the same derivative showed the aromatic carbons at δ 79.2 (C5), 163.8 (C4 and C6), and 170.0 (C2) ppm. mdpi.com The chemical shift of the carbon adjacent to the sulfur atom (C1') was observed at δ 31.7 ppm, which is consistent with S-alkylation. mdpi.com

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the molecular weight and fragmentation patterns of these compounds. For DAMP, ESI-MS in the positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 143.03859. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. For instance, the HRMS (ESI-TOF) of 2-(heptylthio)pyrimidine-4,6-diamine showed an m/z of 241.1500, which matched the calculated value for [M+H]⁺, confirming its molecular formula as C₁₁H₂₀N₄S. mdpi.com

The combination of NMR and MS data provides unambiguous evidence for the structural assignment of this compound and its various derivatives.

X-ray Crystallography for Solid-State Structure Determination of this compound Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound (DAMP) and its compounds.

The determination of the crystal structure of DAMP compounds is essential for understanding their solid-state behavior, including polymorphism, and for correlating their molecular structure with their observed physical and chemical properties.

Table 2: Crystallographic Data for a Derivative of this compound

CompoundCrystal SystemSpace GroupReference
N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamideMonoclinicP2₁/n vensel.org

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of characterizing the properties of this compound (DAMP) and its derivatives. nih.govnih.gov These computational methods provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net

DFT calculations are frequently employed to optimize the molecular geometry of DAMP and to predict its vibrational frequencies. The calculated vibrational spectra are often compared with experimental FT-IR and FT-Raman data to aid in the assignment of the observed bands. sigmaaldrich.comnih.gov Methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide good agreement with experimental data for related pyrimidine systems. nih.gov

Electronic Structure and Reactivity Descriptors of this compound

DFT calculations are used to determine various electronic properties and reactivity descriptors for DAMP. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. rsc.org

Adsorption Mechanism Modeling of this compound (e.g., on Metal Surfaces)

The adsorption of this compound (DAMP) on metal surfaces is a topic of significant interest, particularly in the context of corrosion inhibition and surface functionalization. rsc.orgresearchgate.net Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for modeling the adsorption mechanism at the atomic level. rsc.org

DFT calculations can be used to investigate the interaction between the DAMP molecule and a metal surface, such as copper. rsc.orgresearchgate.net These studies can determine the preferred adsorption sites, the orientation of the molecule on the surface, and the nature of the chemical bonds formed. It has been suggested that DAMP can adsorb on a copper surface in a parallel orientation through its sulfur and nitrogen atoms, as well as the pyrimidine ring. rsc.org The adsorption process is often found to obey the Langmuir adsorption isotherm. rsc.orgresearchgate.net

MD simulations can provide further insights into the dynamics of the adsorption process and the stability of the adsorbed layer over time. These computational models are invaluable for understanding the protective mechanism of DAMP as a corrosion inhibitor and for designing new and more effective surface modifiers.

Molecular Dynamics (MD) Simulations for Interaction Studies Involving this compound

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the interactions of molecules at an atomic level. nih.gov These simulations provide insights into the dynamic nature of molecular systems, which is often difficult to capture through experimental methods alone. For pyrimidine derivatives, including this compound, MD simulations can elucidate their binding modes with biological targets, predict binding affinities, and characterize the stability of the resulting complexes. nih.govmdpi.com

The core of an MD simulation lies in solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of these particles over time. researchgate.net This methodology is particularly useful in drug discovery and materials science to understand how a ligand, such as a pyrimidine derivative, interacts with a protein or another molecule. nih.gov The simulations can reveal crucial information about the non-covalent interactions that govern these associations, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) can identify the flexibility of different parts of the protein and ligand, highlighting regions that are crucial for the interaction. nih.gov

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can provide a quantitative estimate of the binding affinity between the molecule of interest and its target. nih.gov These calculations are instrumental in ranking potential drug candidates and understanding the energetic contributions of different interactions.

While specific MD simulation studies on this compound are not extensively available in public literature, research on closely related pyrimidine derivatives demonstrates the utility of this approach. For instance, a study on dihydropyrimidinone derivatives as potential anti-diabetic agents utilized MD simulations to understand their interaction with α-glucosidase. nih.gov The simulations revealed stable binding of the ligand in the active site of the protein, with a low RMSD value, corroborating the experimental findings. nih.gov

Detailed Research Findings from a Dihydropyrimidinone Derivative Study

In a notable study, the interaction of a dihydropyrimidinone derivative with α-glucosidase was investigated using a 100 ns MD simulation. The results provided a detailed picture of the binding stability and the key interactions driving the complex formation.

ParameterValueSignificance
Simulation Time 100 nsProvides sufficient time for the protein-ligand complex to reach a stable conformation.
Average RMSD of the Complex 1.7 ÅA low and stable RMSD indicates that the ligand remains securely bound in the active site of the protein throughout the simulation. nih.gov
Binding Energy (from docking) -7.9 kcal/molA negative binding energy suggests a favorable interaction between the ligand and the protein. nih.gov
Key Interactions Hydrogen bonding and electrostatic forcesThese interactions were identified as crucial for the stable binding of the dihydropyrimidinone derivative to the α-glucosidase active site. nih.gov

These findings highlight how MD simulations can provide a detailed, dynamic understanding of the interactions of pyrimidine-based compounds at the molecular level, offering valuable guidance for the design of new and more potent derivatives.

Future Research Directions and Translational Potential

Emerging Applications of 2,4-Diamino-6-mercaptopyrimidine in Interdisciplinary Fields

The unique structural features of this compound, particularly the reactive amino and mercapto groups on the pyrimidine (B1678525) ring, make it a valuable building block in various scientific and industrial fields. mdpi.com Research is expanding beyond its traditional use as a chemical intermediate to novel applications in materials science and targeted therapeutics.

One of the prominent emerging applications is in the field of materials science as a corrosion inhibitor. Studies have demonstrated the efficacy of DAMP in protecting metals, such as copper, from corrosion in aggressive environments like saline solutions. rsc.org The molecule adsorbs onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. rsc.org Research shows that the inhibition efficiency increases with higher concentrations of DAMP, reaching up to 93.2% at a concentration of 2.0 mM. rsc.org

Table 1: Corrosion Inhibition Efficiency of DAMP on Copper in 3.5 wt% NaCl Solution

DAMP Concentration (mM)Inhibition Efficiency (%)
1.0Data not specified in abstract
2.093.2

Source: Experimental and theoretical studies of 4,6-diamino-2-mercaptopyrimidine (B16073) as a copper inhibitor in 3.5 wt% NaCl solution. rsc.org

In the realm of medicinal chemistry, DAMP serves as a scaffold for developing new therapeutic agents. Its derivatives are being investigated for a range of biological activities, including anti-tubercular properties. mdpi.commdpi.com The ability of the DAMP core to be chemically modified allows for the synthesis of large libraries of compounds for drug discovery projects. mdpi.com For instance, the mercapto group can be readily reacted with alkyl halides to form thioethers, while the amino groups can undergo condensation reactions, leading to diverse molecular structures with potential pharmacological value. mdpi.com The structural characteristics of DAMP also permit cyclization reactions, which are used to create more complex heterocyclic systems like purine (B94841) derivatives. mdpi.com

Challenges in Synthesis and Scale-Up for Research and Industrial Applications

Despite its potential, the synthesis and large-scale production of this compound and its derivatives present several challenges that can impede its research and industrial applications.

The synthesis of DAMP derivatives is often a multi-step process, which can be complex and inefficient for large-scale manufacturing. mdpi.com For example, a common route to synthesize derivatives targeting specific biological pathways starts with 2,4-diamino-6-hydroxypyrimidine (B22253) and involves a sequence of reactions including chlorination, nucleophilic substitution, iodination, and a Suzuki reaction, followed by a final deprotection step. mdpi.com

Key Synthesis Challenges:

Hazardous Reagents: The synthesis frequently employs hazardous chemicals such as phosphorus oxychloride (POCl₃) for chlorination steps. mdpi.comchemicalbook.com These substances require special handling and disposal procedures, increasing costs and safety risks in an industrial setting.

Reaction Conditions: Many synthetic steps require specific and often harsh conditions, such as high temperatures (e.g., 90-97 °C) and the use of anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com These conditions contribute to high energy consumption and can complicate the scale-up process.

Purification: While some intermediate steps may yield products pure enough to proceed without further purification, the final compounds often require purification by column chromatography to achieve the high purity needed for pharmaceutical applications. mdpi.com Chromatography is a technique that is notoriously difficult and expensive to scale up for industrial production.

The transition from laboratory-scale synthesis to industrial production is a significant hurdle. nih.gov Issues such as maintaining product quality, consistency, and cost-effectiveness are magnified at a larger scale. For nanoparticle-based applications, ensuring reproducibility of particle size and drug loading during scale-up presents an additional layer of complexity. nih.gov

Table 2: Example of a Multi-Step Synthesis Pathway for a 2,4-Diaminopyrimidine (B92962) Derivative

StepReactionStarting MaterialKey Reagent
1Chlorination2,4-diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl₃)
2Nucleophilic Substitution2,4-diamino-6-chloropyrimidine(S)-2,3-isopropylidene glycerol (B35011)
3Iodination2,4-diamino-6-substituted pyrimidineN-iodosuccinimide
4Suzuki Reaction2,4-diamino-5-iodo-6-substituted pyrimidinePd(dbpf)Cl₂ (catalyst)
5DeprotectionProtected target compoundH₂SO₄ solution

Source: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. mdpi.com

Advancements in Mechanistic Understanding and Targeted Drug Design Utilizing this compound

Advancements in computational chemistry and molecular biology have significantly enhanced the mechanistic understanding of how DAMP derivatives interact with biological targets, paving the way for more rational and targeted drug design. rsc.orgmdpi.comnih.gov The 2,4-diaminopyrimidine core is recognized as a privileged scaffold in medicinal chemistry, particularly for designing enzyme inhibitors. mdpi.comnih.gov

A key area of progress is in the development of inhibitors for dihydrofolate reductase (DHFR), an essential enzyme in many organisms. Researchers have designed DAMP-based inhibitors that selectively target the DHFR enzyme in Mycobacterium tuberculosis (mt-DHFR) over the human version (h-DHFR). mdpi.com This selectivity is achieved by designing side chains that occupy a specific glycerol binding site present in the microbial enzyme, a strategy refined through molecular simulations to predict binding poses. mdpi.com Other derivatives have been synthesized as potent inhibitors of mammalian DHFR for potential antitumor applications. nih.gov

Structure-based drug design, often employing X-ray crystallography, has been instrumental in developing novel, non-peptidic, small-molecule inhibitors based on the 2,4-diaminopyrimidine template. nih.gov This approach has led to the discovery of compounds with moderate potency against targets like renin, an enzyme involved in regulating blood pressure. nih.gov

Quantum chemical calculations have also provided deep insights into the molecule's behavior. These theoretical studies help elucidate the molecular and vibrational structure of DAMP derivatives and explain the mechanism of action in non-biological applications, such as how the molecule orients itself to adsorb onto a copper surface to prevent corrosion. rsc.orgsigmaaldrich.com

Table 3: Examples of Targeted Drug Design with the 2,4-Diaminopyrimidine Scaffold

Biological TargetDerivative TypeKey Research FindingSource
Mycobacterium tuberculosis Dihydrofolate Reductase (mt-DHFR)2,4-diaminopyrimidine with specific side chainsDesigned to occupy a glycerol binding site for selectivity over human DHFR, showing good anti-TB activity. mdpi.com
Mammalian Dihydrofolate Reductase2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidinePotent lipid-soluble inhibitor with significant antitumor activity against Walker 256 carcinosarcoma. nih.gov
Renin6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamineA non-peptidic small molecule inhibitor with moderate potency, developed via structure-based design. nih.gov
SNSR4 (Sensory Neuron-Specific G-Protein Coupled Receptor)Various 2,4-diaminopyrimidine derivativesDeveloped as a novel class of SNSR4 antagonists, identifying a tool compound for target validation. nih.gov

Sustainable Synthesis and Environmental Considerations for this compound Production and Application

As the applications of this compound expand, so does the need to address the environmental impact of its production and use. Future research is increasingly focused on developing more sustainable, or "green," synthesis methods and understanding the compound's environmental fate.

Current synthesis routes often rely on practices that are not environmentally friendly, such as the use of harsh reagents like phosphorus oxychloride and solvents like DMF. mdpi.commdpi.comchemicalbook.com A key challenge for green chemistry is to replace these materials with safer and more sustainable alternatives. This could involve using biocatalysts, greener solvents (like water or supercritical fluids), or developing entirely new, more efficient synthetic pathways that reduce energy consumption and waste generation. Some research has begun to explore the use of environmentally friendly reagents in the synthesis of related heterocyclic compounds, a principle that could be applied to DAMP production. researchgate.net

From an environmental perspective, this compound itself is classified as an environmentally hazardous substance. guidechem.comchemicalbook.com This classification necessitates careful management of its disposal to prevent environmental contamination. Recommended disposal methods include controlled incineration at a licensed facility. guidechem.com It is crucial that the compound is not discharged into sewer systems or waterways. guidechem.com There is currently a lack of data regarding its mobility in soil and its potential for bioaccumulation, highlighting areas where further environmental research is needed. guidechem.comchemicalbook.com

Table 4: Environmental Hazard and Transport Information for this compound

ParameterClassification/Information
UN NumberUN3077
Proper Shipping NameENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.
Transport Hazard Class9 (Miscellaneous dangerous substances and articles)
Packing GroupIII
Environmental HazardsYes

Source: Safety Data Sheets for 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE. guidechem.comchemicalbook.com

Q & A

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm molecular structure (e.g., δ ~5.5 ppm for -SH, δ ~8.0 ppm for pyrimidine protons) .
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ (expected m/z 142.18 for C₄H₆N₄S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity.
  • Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical).

Basic: How is this compound evaluated for biological activity?

Q. Methodological Answer :

  • Spore Germination Inhibition :
    • Protocol : Incubate Bacillus subtilis spores with DAMPy (0.1–10 µM) in nutrient broth. Monitor germination via optical density (OD₆₀₀) and phase-contrast microscopy .
    • Controls : Include 6-thioguanine (positive control) and untreated spores.
  • Antiviral Assays :
    • Cell Culture : Test derivatives in CEM cells infected with HIV-1. Measure EC₅₀ via plaque reduction or cytopathicity assays .

Advanced: How can mechanistic studies elucidate DAMPy's role in spore inhibition?

Q. Methodological Answer :

  • Genetic Knockouts : Compare germination rates in Ger receptor-deficient Bacillus strains vs. wild-type to identify target pathways .
  • Enzyme Inhibition Assays : Test DAMPy against purified germination-specific proteases (e.g., cortex-lytic enzymes) using fluorogenic substrates.
  • Competitive Binding : Use radiolabeled DAMPy analogs to assess affinity for germination receptors.

Advanced: How is DAMPy integrated into stimuli-responsive drug delivery systems?

Q. Methodological Answer :

  • Nanohybrid Synthesis : Intercalate DAMPy into Zn–Al-layered double hydroxides (LDH) via co-precipitation. Adjust pH (~9.0) to optimize loading efficiency .
  • Release Kinetics : Study anion-triggered release (e.g., Cl⁻, CO₃²⁻) in simulated physiological buffers. Monitor via UV-Vis or HPLC .
  • Challenges : Ensure colloidal stability; dynamic light scattering (DLS) and zeta potential measurements guide formulation.

Advanced: What strategies improve DAMPy's bioactivity through structural modification?

Q. Methodological Answer :

  • C5 Substitution :
    • Alkylation/Halogenation : React with allyl bromides or N-halosuccinimides to introduce groups enhancing antiviral activity. Separate N1/O6 regioisomers via silica chromatography .
    • Cross-Coupling : Use AlMe₃ for C5-methylation in Pd-catalyzed reactions .
  • Phosphonate Derivatives : Synthesize acyclic nucleoside phosphonates via tosylate intermediates; deprotect with bromotrimethylsilane .

Advanced: How to resolve contradictions in reported biological activities of DAMPy derivatives?

Q. Methodological Answer :

  • Variable Testing Conditions : Replicate assays under standardized protocols (e.g., fixed cell lines, serum concentration).
  • Purity Verification : Reanalyze compounds via HPLC and MS to rule out degradation products.
  • Structural Confirmation : Use X-ray crystallography to resolve regiochemical ambiguities (e.g., N1 vs. O6 substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-6-mercaptopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-mercaptopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.